
Hdac1-IN-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hdac1-IN-3 is a compound that acts as an inhibitor of histone deacetylase 1 (HDAC1). Histone deacetylases are enzymes that remove acetyl groups from lysine residues on histone proteins, leading to chromatin condensation and transcriptional repression. Inhibitors of histone deacetylase 1 have gained significant attention due to their potential therapeutic applications, particularly in cancer treatment, where they can reactivate silenced tumor suppressor genes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hdac1-IN-3 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route may involve:
Formation of the Core Structure: This step often involves the construction of a heterocyclic core, which serves as the backbone of the compound.
Functionalization: Introduction of various functional groups to the core structure to enhance its inhibitory activity.
Purification: The final compound is purified using techniques such as column chromatography and recrystallization.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Scaling Up Reactions: Using larger reaction vessels and optimizing reaction conditions to ensure consistent production.
Automation: Implementing automated systems for reaction monitoring and control to improve efficiency.
Quality Control: Rigorous testing of the final product to ensure it meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Hdac1-IN-3 can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under certain conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound.
Applications De Recherche Scientifique
Hdac1-IN-3 has a wide range of scientific research applications, including:
Cancer Research: It is used to study the role of histone deacetylase 1 in cancer and to develop potential cancer therapies.
Epigenetics: The compound is valuable in research focused on understanding epigenetic regulation and gene expression.
Drug Development: this compound serves as a lead compound for developing new histone deacetylase inhibitors with improved efficacy and safety profiles.
Neurodegenerative Diseases: Research into neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease also utilizes this compound to explore potential therapeutic avenues.
Mécanisme D'action
Hdac1-IN-3 exerts its effects by inhibiting the activity of histone deacetylase 1. This inhibition leads to the accumulation of acetylated histones, resulting in a more relaxed chromatin structure and increased gene expression. The molecular targets of this compound include histone proteins and various transcription factors. The pathways involved in its mechanism of action are primarily related to chromatin remodeling and transcriptional regulation.
Comparaison Avec Des Composés Similaires
Hdac1-IN-3 can be compared with other histone deacetylase inhibitors such as:
Trichostatin A: A well-known histone deacetylase inhibitor with broad-spectrum activity.
Vorinostat: An FDA-approved histone deacetylase inhibitor used in the treatment of cutaneous T-cell lymphoma.
Romidepsin: Another FDA-approved histone deacetylase inhibitor for the treatment of certain types of cancer.
Uniqueness
This compound is unique in its specificity for histone deacetylase 1, which allows for targeted inhibition with potentially fewer side effects compared to broader-spectrum inhibitors. This specificity makes it a valuable tool in both research and therapeutic applications.
Propriétés
Formule moléculaire |
C22H24ClN7O2 |
|---|---|
Poids moléculaire |
453.9 g/mol |
Nom IUPAC |
2-[2-[(6-cyano-1-methylindol-3-yl)methyl]-2,7-diazaspiro[3.4]octan-7-yl]-N-hydroxypyrimidine-5-carboxamide;hydrochloride |
InChI |
InChI=1S/C22H23N7O2.ClH/c1-27-10-17(18-3-2-15(7-23)6-19(18)27)11-28-12-22(13-28)4-5-29(14-22)21-24-8-16(9-25-21)20(30)26-31;/h2-3,6,8-10,31H,4-5,11-14H2,1H3,(H,26,30);1H |
Clé InChI |
NPDHHPIUUWFZPB-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C2=C1C=C(C=C2)C#N)CN3CC4(C3)CCN(C4)C5=NC=C(C=N5)C(=O)NO.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



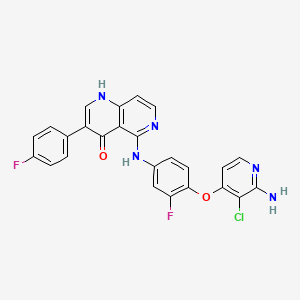
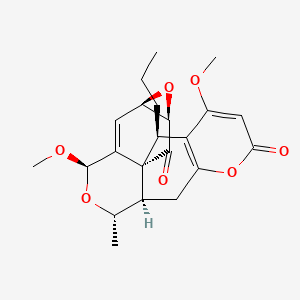
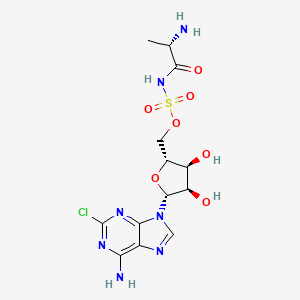


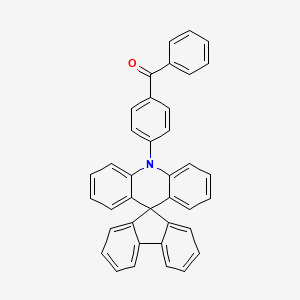
![1-(4-fluorophenyl)-4-[(2S)-2-phenoxypropoxy]pyridin-2-one](/img/structure/B12416760.png)
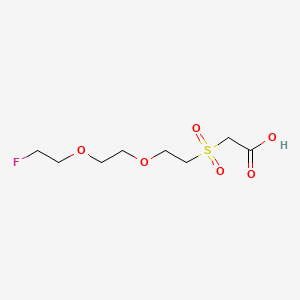



![Ethanol, 2-[2-[2-[2-[p-(1,1,3,3-tetramethylbutyl)phenoxy]ethoxy]ethoxy]ethoxy]-](/img/structure/B12416803.png)

